3-Dibenzofurancarboxylic acid

Description

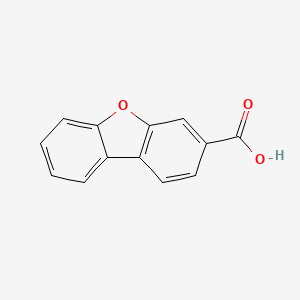

Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAZMLAVBPDMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307575 | |

| Record name | 3-Dibenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29021-91-8 | |

| Record name | 3-Dibenzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29021-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dibenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Dibenzofurancarboxylic acid synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Dibenzofurancarboxylic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of 3-dibenzofurancarboxylic acid. As a key heterocyclic scaffold, dibenzofuran and its derivatives are of significant interest in medicinal chemistry and materials science.[1] This document moves beyond a simple recitation of methods to explain the underlying chemical principles, ensuring that researchers can not only replicate the described protocols but also adapt them to their specific needs.

Strategic Approaches to Synthesis

The synthesis of 3-dibenzofurancarboxylic acid can be approached from two primary strategic standpoints: the functionalization of a pre-existing dibenzofuran core or the construction of the heterocyclic system with the carboxyl functional group (or a precursor) already incorporated. This guide will focus on two robust and widely applicable methods that exemplify these strategies:

-

Strategy A: Functional Group Interconversion via Sandmeyer Reaction: This classic approach utilizes a readily accessible amino-substituted dibenzofuran, converting the amino group into a nitrile, which is then hydrolyzed to the target carboxylic acid.

-

Strategy B: C-C Bond Formation via Grignard Reagent Carboxylation: This method involves the formation of a highly nucleophilic organometallic intermediate from a halogenated dibenzofuran, which is subsequently trapped with carbon dioxide to form the carboxylate.

Strategy A: Synthesis via Sandmeyer Reaction

This pathway leverages the versatile chemistry of diazonium salts, which are generated from aromatic amines.[2][3] The overall transformation proceeds from 3-aminodibenzofuran, which must first be synthesized.

Workflow for Synthesis via Sandmeyer Reaction

Caption: Synthetic pathway from dibenzofuran to 3-dibenzofurancarboxylic acid.

Step-by-Step Protocol: Sandmeyer Reaction Pathway

-

Synthesis of 3-Aminodibenzofuran (Precursor):

-

Nitration: To a stirred solution of dibenzofuran in glacial acetic acid at room temperature, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature below 25°C. After the addition, stir for 2-3 hours. Pour the reaction mixture onto ice water. The precipitated 3-nitrodibenzofuran is collected by filtration, washed with water until neutral, and dried.

-

Reduction: Suspend the 3-nitrodibenzofuran in ethanol and concentrated hydrochloric acid. Add stannous chloride (SnCl₂) dihydrate portion-wise while stirring. Heat the mixture at reflux for 3-4 hours. Cool the reaction and neutralize with a concentrated sodium hydroxide solution to precipitate the crude 3-aminodibenzofuran. The product can be purified by recrystallization from ethanol.

-

-

Diazotization of 3-Aminodibenzofuran:

-

Dissolve 3-aminodibenzofuran in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), keeping the temperature strictly below 5°C. Stir for an additional 30 minutes after the addition is complete. The resulting solution contains the dibenzofuran-3-diazonium chloride intermediate.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide in water. Warm the solution gently to ensure complete dissolution, then cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. An initial precipitate may form.

-

Allow the mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.[4]

-

Cool the mixture and extract the product, 3-cyanodibenzofuran, with an organic solvent like toluene. Wash the organic layer with dilute sodium hydroxide and then water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

-

Hydrolysis to 3-Dibenzofurancarboxylic Acid:

-

Add the crude 3-cyanodibenzofuran to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for several hours until the nitrile is fully hydrolyzed. The progress can be monitored by TLC.

-

Cool the reaction mixture and pour it onto crushed ice. The precipitated 3-dibenzofurancarboxylic acid is collected by filtration.

-

Purify the crude acid by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid.

-

Strategy B: Synthesis via Grignard Reagent Carboxylation

This powerful C-C bond-forming reaction provides a more direct route to the carboxylic acid from a halogenated precursor, typically 3-bromodibenzofuran. The core of this method is the creation of a highly reactive phenylmagnesium bromide intermediate.

Step-by-Step Protocol: Grignard Carboxylation Pathway

-

Synthesis of 3-Bromodibenzofuran (Precursor):

-

Dissolve dibenzofuran in a suitable solvent like carbon tetrachloride or chloroform.

-

Slowly add a solution of bromine in the same solvent dropwise in the dark. The presence of a catalytic amount of iron filings or iodine can facilitate the reaction.

-

Stir the reaction at room temperature for several hours.

-

Wash the reaction mixture with a sodium thiosulfate solution to remove excess bromine, followed by water. Dry the organic layer and remove the solvent. The crude 3-bromodibenzofuran can be purified by recrystallization.

-

-

Formation of the Grignard Reagent:

-

Critical: All glassware must be rigorously dried in an oven, and anhydrous solvents (diethyl ether or THF) must be used. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 3-bromodibenzofuran in anhydrous ether and add a small portion to the flask. The reaction is initiated by adding a small crystal of iodine or by gentle warming. An exothermic reaction indicates the formation of the Grignard reagent.[5]

-

Once initiated, add the remaining 3-bromodibenzofuran solution dropwise at a rate that maintains a gentle reflux. After addition, continue to stir until most of the magnesium has been consumed.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

Introduce a stream of dry carbon dioxide gas over the surface of the vigorously stirred solution, or pour the Grignard solution onto an excess of crushed dry ice (solid CO₂).[6] This reaction is highly exothermic.

-

Continue stirring until the initial reaction subsides. The product is a magnesium carboxylate salt.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cautiously add dilute hydrochloric acid or sulfuric acid to the mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.

-

Transfer the mixture to a separatory funnel. The product, 3-dibenzofurancarboxylic acid, may precipitate or remain in the organic layer.

-

Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.

-

To isolate the acidic product, extract the combined organic layers with a dilute aqueous sodium hydroxide solution. This converts the carboxylic acid to its water-soluble sodium salt.

-

Separate the aqueous layer and re-acidify it with cold, dilute HCl to precipitate the pure 3-dibenzofurancarboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Comprehensive Characterization

Validation of the synthesized product is paramount. A combination of spectroscopic and physical methods confirms the structure and purity of 3-dibenzofurancarboxylic acid.

Workflow for Product Characterization

Sources

- 1. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Dibenzofurancarboxylic Acid

Foreword: Understanding the Molecular Landscape

For researchers, scientists, and professionals in drug development, a molecule is more than just a structure; it is a landscape of potential interactions, defined by its physicochemical properties. 3-Dibenzofurancarboxylic acid, a derivative of the rigid and aromatic dibenzofuran scaffold, presents a compelling subject for investigation. Its unique combination of a large, hydrophobic ring system and a polar, ionizable carboxylic acid group dictates its behavior in both chemical and biological systems. This guide provides a comprehensive exploration of these core properties, offering not just data, but the underlying scientific rationale and the experimental methodologies required for its characterization. The insights herein are designed to empower researchers to anticipate the molecule's behavior, design robust experimental plans, and unlock its potential in medicinal chemistry and materials science.

Core Physicochemical Profile

A quantitative overview of 3-Dibenzofurancarboxylic acid's fundamental properties is essential for any laboratory work. The following table summarizes these key parameters, compiled from empirical and predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈O₃ | PubChemLite[1] |

| Molecular Weight | 212.20 g/mol | PubChemLite[1] |

| CAS Number | 29021-91-8 | ChemicalBook[2] |

| Physical State | Solid (Predicted) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | 425.7±18.0 °C (Predicted) | ChemicalBook[3] |

| Predicted pKa | 3.24±0.30 | ChemicalBook[3] |

| Predicted XlogP | 3.6 | PubChemLite[1] |

| Monoisotopic Mass | 212.04735 Da | PubChemLite[1] |

Structural and Functional Analysis

The properties of 3-Dibenzofurancarboxylic acid are a direct consequence of its molecular architecture. The structure consists of a central furan ring fused to two benzene rings, forming the planar and electron-rich dibenzofuran core. The carboxylic acid group at the 3-position introduces polarity and the capacity for ionization.

Caption: Molecular structure of 3-Dibenzofurancarboxylic acid.

Acidity and Ionization (pKa)

The predicted pKa of approximately 3.24 indicates that 3-Dibenzofurancarboxylic acid is a moderately strong organic acid, more acidic than benzoic acid (pKa ≈ 4.2).[3][4] This increased acidity is attributed to the electron-withdrawing nature and extensive conjugation of the large dibenzofuran ring system, which stabilizes the resulting carboxylate anion through resonance. This property is critical in drug development, as it dictates the charge state of the molecule at physiological pH (≈7.4). At this pH, the compound will exist almost exclusively in its deprotonated, anionic form, which significantly influences its solubility, membrane permeability, and potential interactions with biological targets.

Solubility Profile

The molecule's solubility is a tale of two competing features: the hydrophilic carboxylic acid and the lipophilic dibenzofuran core.

-

Aqueous Solubility: Due to the large, nonpolar surface area of the aromatic rings, solubility in water is expected to be very low. However, its solubility increases dramatically in alkaline aqueous solutions where it can form a highly polar carboxylate salt.

-

Organic Solubility: The compound exhibits good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] Its solubility in less polar solvents like ethanol is limited.[3] This profile is typical for aromatic carboxylic acids and is a key consideration for formulation, purification, and designing assay conditions.

Lipophilicity (LogP)

The predicted partition coefficient (XlogP) of 3.6 suggests that the neutral form of the molecule is significantly lipophilic, favoring partitioning into a nonpolar environment (like octanol) over water.[1] This high lipophilicity is a crucial parameter in pharmacokinetics, suggesting a potential for good absorption and membrane penetration. However, it must be balanced against the low aqueous solubility. The interplay between LogP and pKa is a central challenge in optimizing the drug-like properties of this molecular scaffold.

Spectroscopic Characterization

Confirming the identity and purity of 3-Dibenzofurancarboxylic acid relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Logic diagram for the spectroscopic identification workflow.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the dibenzofuran ring system would appear in the downfield region, typically between 7.0 and 9.0 ppm. The most deshielded proton will be the carboxylic acid proton (-COOH), which characteristically appears as a broad singlet far downfield, often between 10 and 12 ppm.[5] This signal's disappearance upon adding a drop of D₂O is a definitive confirmation of its identity.

-

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, expected in the 160-180 ppm range.[5] The aromatic carbons of the dibenzofuran core will resonate in the approximate range of 110-150 ppm.

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the carboxylic acid functional group. Two characteristic absorptions are expected:

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass measurement of the molecular ion ([M]+ or [M-H]-). For 3-Dibenzofurancarboxylic acid, the expected monoisotopic mass is 212.04735 Da.[1] Common fragmentation patterns would include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[5]

Experimental Protocols: A Practical Guide

To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible protocols.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a specific solvent system, typically a buffered aqueous solution relevant to biological assays.

Rationale: The shake-flask method is considered the gold standard for solubility measurement due to its simplicity and reliability. It ensures that the solution reaches equilibrium, providing a thermodynamically accurate value.

-

Preparation: Add an excess amount of 3-Dibenzofurancarboxylic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.

-

Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable organic solvent (e.g., acetonitrile or methanol).

-

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

Caption: Experimental workflow for solubility determination.

Protocol 2: Determination of pKa by Potentiometric Titration

This method measures the change in pH of a solution of the compound as a titrant is added, allowing for the precise calculation of the pKa.

Rationale: Potentiometric titration directly measures the equilibrium between the protonated and deprotonated forms of the acid, providing a highly accurate pKa value. The use of a co-solvent is necessary due to the low aqueous solubility of the compound.

-

Sample Preparation: Accurately weigh and dissolve a known amount of 3-Dibenzofurancarboxylic acid in a suitable co-solvent system (e.g., a mixture of methanol and water).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, where exactly half of the acid has been neutralized. This point corresponds to the inflection point of the first derivative of the titration curve.

Conclusion: A Molecule of Strategic Importance

3-Dibenzofurancarboxylic acid is more than a simple organic molecule; it is a scaffold with a defined set of properties that make it a valuable tool for researchers. Its moderate acidity, high lipophilicity, and well-defined spectroscopic signatures provide a solid foundation for its use in chemical synthesis and as a fragment in drug discovery programs. The parent dibenzofuran structure is a known component in the synthesis of inhibitors for enzymes such as Schistosoma mansoni histone deacetylase 8 (smHDAC8), highlighting the therapeutic relevance of this chemical class.[3] A thorough understanding of the physicochemical principles and experimental protocols detailed in this guide is the first and most critical step toward harnessing its full potential.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568, Dibenzofuran. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, Dibenzofuran-3-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-dibenzofurancarboxylic acid (C13H8O3). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.

-

SpectraBase. (n.d.). 3-Benzofurancarboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 595655, 1-Benzofuran-3-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10268, 3-Furoic acid. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

2012 Book Archive. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776555, 2,3-Dihydro-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2014). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

Sources

- 1. PubChemLite - 3-dibenzofurancarboxylic acid (C13H8O3) [pubchemlite.lcsb.uni.lu]

- 2. Dibenzofuran-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 3. DIBENZOFURAN-4-CARBOXYLIC ACID CAS#: 2786-05-2 [m.chemicalbook.com]

- 4. library.gwu.edu [library.gwu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Dibenzofuran-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dibenzofuran-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential applications in drug discovery, particularly focusing on its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.

Core Chemical Identity

-

IUPAC Name: dibenzofuran-3-carboxylic acid[1]

-

Molecular Formula: C₁₃H₈O₃[1]

-

Molecular Weight: 212.20 g/mol [2]

Structure:

Figure 1: Chemical structure of dibenzofuran-3-carboxylic acid.

Synthesis of Dibenzofuran-3-carboxylic Acid: A Methodological Approach

The synthesis of dibenzofuran-3-carboxylic acid can be achieved through various synthetic routes. A common and effective strategy involves the oxidation of the corresponding aldehyde, dibenzofuran-3-carbaldehyde. This method is advantageous due to the commercial availability of the starting material and the generally high yields of the oxidation reaction.

Experimental Protocol: Oxidation of Dibenzofuran-3-carbaldehyde

This protocol outlines a general procedure for the synthesis of dibenzofuran-3-carboxylic acid.

Materials:

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Distilled water

-

Ethanol

-

Dichloromethane

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzofuran-3-carbaldehyde in a suitable solvent such as a mixture of acetone and water.

-

Oxidation: While stirring, slowly add a solution of potassium permanganate in aqueous sodium hydroxide to the flask. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess potassium permanganate is quenched by the addition of a reducing agent like sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.

-

Filtration: Filter the mixture to remove the manganese dioxide.

-

Acidification: Transfer the filtrate to a beaker and acidify with dilute hydrochloric acid until the pH is acidic. Dibenzofuran-3-carboxylic acid will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold distilled water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Causality Behind Experimental Choices:

-

The use of a strong oxidizing agent like potassium permanganate in a basic medium is a classic method for converting aldehydes to carboxylic acids with high efficiency.

-

The basic conditions (NaOH) facilitate the oxidation process.

-

Acidification is crucial for the protonation of the carboxylate salt to the free carboxylic acid, leading to its precipitation due to its lower solubility in acidic aqueous media.

-

Recrystallization is a standard technique to purify the final product by removing any unreacted starting material and side products.

Physicochemical and Analytical Data

A thorough understanding of the physicochemical properties of dibenzofuran-3-carboxylic acid is essential for its application in drug development, including formulation and pharmacokinetic studies.

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | 425.7 ± 18.0 °C (Predicted) | |

| pKa | 3.24 ± 0.30 (Predicted) | |

| Solubility | Soluble in DMF and DMSO |

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the dibenzofuran core and a downfield signal for the carboxylic acid proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the thirteen carbons, with the carboxylic acid carbon appearing at a characteristic downfield chemical shift.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Therapeutic Potential and Biological Activity

Dibenzofuran and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[8][9][10].

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism

A particularly promising area of investigation for dibenzofuran derivatives is their potential as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[11][12]. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis[12]. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes[13].

The general structure of a PPARγ agonist consists of a polar head group (often a carboxylic acid), a hydrophobic tail, and a linker region[14]. Dibenzofuran-3-carboxylic acid possesses a carboxylic acid head group and a rigid, hydrophobic dibenzofuran core that can serve as a scaffold for the development of novel PPARγ modulators.

Signaling Pathway and Experimental Workflow

The activation of PPARγ by a ligand like a dibenzofuran-3-carboxylic acid derivative initiates a cascade of events leading to the regulation of target gene expression.

Signaling Pathway:

Caption: PPARγ signaling pathway activated by a ligand.

Experimental Workflow for Assessing PPARγ Agonist Activity:

Caption: Experimental workflow for evaluating PPARγ agonists.

Conclusion

Dibenzofuran-3-carboxylic acid represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities of the dibenzofuran core make it an attractive starting point for medicinal chemistry campaigns. The potential for its derivatives to act as PPARγ agonists highlights a promising avenue for the discovery of new treatments for metabolic diseases. Further research into the synthesis of a diverse library of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

-

PubChemLite. 3-dibenzofurancarboxylic acid (C13H8O3). [Link]

-

MDPI. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. 2010;15(7):4737-4751. [Link]

-

MDPI. A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry. 2024;14(4):092. [Link]

-

PubMed. Novel synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ. Organic Letters. 2014;16(6):1478-1481. [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

-

AccelaChem. 29021-91-8,3-Dibenzofurancarboxylic Acid. [Link]

-

MDPI. Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Catalyst & Catalysis. 2016;3(2):1-5. [Link]

-

Building Block Catalog. CAS 29021-91-8 3-Dibenzofurancarboxylic Acid. [Link]

-

ChemBK. CAS 29021-91-8 - ChemBK. [Link]

-

ResearchGate. ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. [Link]

-

ResearchGate. Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. [Link]

-

ResearchGate. An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. [Link]

-

PubMed. Novel peroxisome proliferator-activated receptor (PPAR) gamma and PPARdelta ligands produce distinct biological effects. Journal of Biological Chemistry. 1999;274(10):6718-6725. [Link]

-

PubMed Central. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Planta Medica. 2014;80(14):1153-1165. [Link]

-

ResearchGate. Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. [Link]

-

MDPI. Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin A. Marine Drugs. 2016;14(10):183. [Link]

-

MDPI. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules. 2021;26(21):6683. [Link]

-

PubMed Central. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules. 2018;23(10):2574. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 29021-91-8,3-Dibenzofurancarboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. ivychem.com [ivychem.com]

- 6. 3-Dibenzofurancarbaldehyde CAS#: 51818-91-8 [m.chemicalbook.com]

- 7. 51818-91-8|Dibenzo[b,d]furan-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel peroxisome proliferator-activated receptor (PPAR) gamma and PPARdelta ligands produce distinct biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-Dibenzofurancarboxylic Acid: A Technical Guide for Researchers

Preamble: Addressing the Data Gap with Foundational Principles and Practical Methodologies

In the realm of pharmaceutical research and organic synthesis, a thorough understanding of a compound's solubility is a cornerstone of process development, formulation, and analytical characterization. 3-Dibenzofurancarboxylic acid, a molecule of interest for its potential applications, presents a common challenge in the scientific community: a scarcity of publicly available, quantitative solubility data in various organic solvents. This guide, therefore, moves beyond a simple data sheet. Instead, it serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a predictive framework for solubility, a detailed methodology for its experimental determination, and an in-depth discussion of the underlying scientific principles.

Section 1: Physicochemical Profile and Predicted Solubility of 3-Dibenzofurancarboxylic Acid

To predict the solubility of 3-Dibenzofurancarboxylic acid, we must first understand its molecular structure. The molecule consists of a large, hydrophobic dibenzofuran backbone and a single polar carboxylic acid group. This amphiphilic nature is the primary determinant of its solubility behavior. The dibenzofuran core, a rigid tricyclic aromatic system, is nonpolar and will favor interactions with nonpolar solvents. Conversely, the carboxylic acid group can engage in hydrogen bonding, favoring interactions with polar solvents.

Based on these structural features and drawing parallels with related compounds, we can predict the general solubility of 3-Dibenzofurancarboxylic acid in a range of common organic solvents. The principle of "like dissolves like" is a guiding tenet here; solvents with similar polarity to the solute are generally better at dissolving it.

Table 1: Predicted Solubility of 3-Dibenzofurancarboxylic Acid in Common Organic Solvents

| Solvent Category | Solvent Examples | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Medium to High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. However, the large nonpolar dibenzofuran backbone may limit very high solubility. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the carboxylic acid group. The polarity of the solvent can also interact favorably with the aromatic system. For a related compound, dibenzofuran-4-carboxylic acid, solubility in DMF and DMSO is reported to be high (30 mg/ml)[1]. |

| Moderately Polar | Acetone, Ethyl Acetate | Medium | These solvents have a moderate polarity and can act as hydrogen bond acceptors. They offer a balance between solvating the polar carboxylic acid group and the nonpolar dibenzofuran core. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Medium | The aromatic nature of these solvents will have favorable π-π stacking interactions with the dibenzofuran rings. However, their inability to effectively solvate the polar carboxylic acid group will limit solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The large, nonpolar hydrocarbon chains of these solvents will have very weak interactions with the polar carboxylic acid group, leading to poor solubility. |

| Chlorinated | Dichloromethane, Chloroform | Low to Medium | These solvents have a slight polarity and can interact with the dibenzofuran backbone, but their hydrogen bonding capacity is limited, thus restricting the solvation of the carboxylic acid group. |

Section 2: A Robust Protocol for the Experimental Determination of Solubility

Given the lack of readily available data, an experimental approach is essential. The following is a detailed, step-by-step protocol for determining the equilibrium solubility of 3-Dibenzofurancarboxylic acid in an organic solvent using the isothermal shake-flask method, a widely accepted and reliable technique.

Materials and Equipment

-

3-Dibenzofurancarboxylic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Dibenzofurancarboxylic acid to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a predetermined period (typically 24 to 72 hours). The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sampling and Sample Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended solid particles that would otherwise lead to an overestimation of the solubility.

-

Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 3-Dibenzofurancarboxylic acid. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)

-

Section 3: Factors Influencing the Solubility of 3-Dibenzofurancarboxylic Acid

The solubility of 3-Dibenzofurancarboxylic acid is not a fixed value but is influenced by several environmental and physicochemical factors. Understanding these factors is crucial for controlling and manipulating the solubility in practical applications.

Caption: Factors influencing solubility.

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid and to form new solute-solvent interactions. The relationship between temperature and solubility can often be described by the van't Hoff equation.[2] It is therefore essential to control and report the temperature at which solubility measurements are made.

Solvent Polarity

As discussed in Section 1, the polarity of the solvent plays a pivotal role. A solvent that can effectively solvate both the nonpolar dibenzofuran moiety and the polar carboxylic acid group will exhibit the highest dissolving power. This is a classic example of the "like dissolves like" principle. The interplay of dispersion forces, dipole-dipole interactions, and hydrogen bonding between the solute and solvent molecules governs the overall solubility.

pH of the Medium

The carboxylic acid group of 3-Dibenzofurancarboxylic acid is acidic and can be deprotonated to form a carboxylate anion. The solubility of the ionized form is significantly higher in polar solvents, especially water, compared to the neutral form. Therefore, in protic solvents or in the presence of acidic or basic impurities, the pH of the medium can have a profound impact on the measured solubility.

Crystal Polymorphism

Solid compounds can exist in different crystal forms, known as polymorphs. Each polymorph has a unique crystal lattice arrangement and, consequently, a different lattice energy. A less stable, or metastable, polymorph will generally have a higher solubility than a more stable crystalline form. It is therefore important to characterize the solid form of 3-Dibenzofurancarboxylic acid being used in solubility studies.

Section 4: Conclusion and Future Directions

While specific, quantitative solubility data for 3-Dibenzofurancarboxylic acid in a wide range of organic solvents remains to be comprehensively documented in the public domain, this guide provides a robust framework for researchers to navigate this data gap. By understanding the physicochemical properties of the molecule, employing a rigorous experimental protocol, and considering the key factors that influence solubility, scientists can effectively determine and manipulate the solubility of 3-Dibenzofurancarboxylic acid to meet their research and development needs. The generation and publication of such data would be a valuable contribution to the scientific community, aiding in the accelerated development of new materials and therapeutics.

References

-

Universidad de Zaragoza. (n.d.). Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. Retrieved from [Link]

- Vertex AI Search. (n.d.). Dibenzofuran-3-amine - Solubility of Things.

Sources

A Technical Guide to the Biological Activity of Novel Dibenzofuran Carboxylic Acids

Abstract

Dibenzofuran scaffolds, comprising a central furan ring fused to two benzene rings, represent a privileged heterocyclic motif in medicinal chemistry. Naturally occurring and synthetic derivatives exhibit a remarkable breadth of biological activities. This guide focuses on a specific, promising subclass: novel dibenzofuran carboxylic acids. The introduction of a carboxylic acid moiety not only modulates the physicochemical properties, such as solubility and potential for hydrogen bonding, but also provides a versatile handle for further chemical modification. Herein, we provide an in-depth exploration of the significant therapeutic potential of these compounds, particularly in oncology, infectious diseases, and inflammatory disorders. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, field-proven experimental protocols for evaluation, and a forward-looking perspective on structure-activity relationships and future development.

Introduction: The Rationale for Investigating Dibenzofuran Carboxylic Acids

The dibenzofuran core is a structurally rigid, planar system found in various natural products, highlighting its evolutionary selection as a biologically relevant scaffold.[1][2] Synthetic diversification of this core has consistently yielded compounds with potent biological effects.[3][4][5] The strategic incorporation of a carboxylic acid group onto this scaffold is a key design element for several reasons:

-

Enhanced Pharmacokinetic Properties: The carboxylic acid group can improve aqueous solubility and provides a point for salt formation, which can be critical for bioavailability and formulation development.

-

Target Interaction: As a hydrogen bond donor and acceptor, the carboxyl group can form crucial interactions with amino acid residues in biological targets like enzymes and receptors, thereby enhancing binding affinity and specificity.

-

Synthetic Versatility: It serves as a synthetic handle for the creation of esters, amides, and other derivatives, allowing for systematic exploration of structure-activity relationships (SAR).

This guide will focus on three primary areas of demonstrated activity: anticancer, antimicrobial, and anti-inflammatory effects. We will delve into the mechanistic underpinnings of these activities and provide robust, validated protocols for their assessment in a laboratory setting.

Key Biological Activities & Mechanistic Insights

Anticancer Activity: Cytotoxicity and Pathway Inhibition

Novel dibenzofuran derivatives have shown significant promise as anticancer agents, exhibiting potent cytotoxic activity against a range of human cancer cell lines.[3][6][7] The mechanisms are often multifactorial but frequently converge on the induction of apoptosis and the inhibition of key pro-survival signaling pathways.

One of the most critical pathways implicated in cancer cell proliferation and survival is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[8][9] In many cancers, the canonical NF-κB pathway is constitutively active, preventing apoptosis and promoting inflammation that fuels tumor growth. Certain benzofuran carboxamide derivatives have been shown to potently inhibit NF-κB transcriptional activity.[8] The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex or downstream events, preventing the degradation of the IκBα inhibitor.[9][10] This sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of anti-apoptotic and inflammatory genes.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new classes of antimicrobial agents. Dibenzofuran derivatives have demonstrated notable activity, particularly against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][11] While the precise mechanism is often compound-specific, potential modes of action include disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with bacterial DNA replication. The carboxylic acid functionality can play a role in chelating metal ions essential for bacterial enzyme function or in facilitating transport across the bacterial cell wall.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of numerous diseases, from arthritis to neurodegenerative disorders. The anti-inflammatory properties of dibenzofuran carboxylic acids are closely linked to their ability to modulate key inflammatory pathways.[12][13] As discussed, NF-κB inhibition is a primary mechanism.[8] Additionally, these compounds can suppress the production of inflammatory mediators. A key target is inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of nitric oxide (NO), a pro-inflammatory molecule, in response to stimuli like bacterial lipopolysaccharide (LPS).[14][15] By inhibiting iNOS expression or activity, these compounds can significantly reduce the inflammatory response.

Methodologies for Biological Evaluation

To ensure scientific rigor, all described protocols are self-validating systems that include necessary controls.

Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][6][16] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.

Materials and Reagents:

-

96-well flat-bottom sterile culture plates

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Dibenzofuran test compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[1]

-

Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

-

Positive control (e.g., Doxorubicin)

-

Vehicle control (DMSO)

Step-by-Step Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[4][6]

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.[1]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Protocol: Antimicrobial Susceptibility via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][17]

Materials and Reagents:

-

96-well sterile microtiter plates

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)[2]

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., Vancomycin)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the well.

Step-by-Step Procedure:

-

Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate to the 10th column. Discard the final 50 µL from column 10.[11] Columns 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.[11] The final volume in each well (1-11) is now 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[2] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Protocol: Anti-inflammatory Activity via Griess Assay for Nitrite

This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[18] It is an indirect measure of NO production by cells like LPS-stimulated macrophages.

Materials and Reagents:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent: A 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[5][14]

-

Sodium nitrite (NaNO₂) for standard curve

-

Test compounds and a known inhibitor (e.g., L-NAME)

Step-by-Step Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[5]

-

Compound Treatment: Pre-treat the cells with various concentrations of the dibenzofuran compounds for 1-2 hours.

-

Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

-

Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Standard Curve: Prepare a standard curve using serial dilutions of NaNO₂ (e.g., from 100 µM to 0 µM) in culture medium.

-

Griess Reaction: Add 50 µL of the Griess reagent to each well containing supernatant or standard.[15]

-

Incubation & Reading: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.[14]

-

Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.[14][15]

Data Presentation and Structure-Activity Relationship (SAR)

Systematic evaluation of novel derivatives allows for the elucidation of structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

Table 1: Example Cytotoxicity Data for Dibenzofuran Carboxylic Acids (DFCA)

| Compound | R1 Position | R2 Group | IC₅₀ (µM) vs. HeLa Cells |

| DFCA-01 | 3 | -H | 25.4 |

| DFCA-02 | 3 | 7-Cl | 8.2 |

| DFCA-03 | 3 | 7-OCH₃ | 15.1 |

| DFCA-04 | 2 | -H | > 50 |

| DFCA-05 | 2 | 8-Cl | 12.5 |

| Doxorubicin | - | - | 0.8 |

This is representative data. Actual values will vary.

SAR Insights: The data suggests that a carboxylic acid at the 3-position may be more favorable for cytotoxicity than at the 2-position. Furthermore, the addition of an electron-withdrawing group like chlorine at the 7-position (DFCA-02) appears to significantly enhance potency.

Table 2: Example Antimicrobial Activity (MIC) Data

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| DFCA-01 | 16 | > 128 |

| DFCA-02 | 4 | > 128 |

| DFCA-06 (Amide) | 8 | 64 |

| Vancomycin | 1 | N/A |

| Ciprofloxacin | 0.5 | 0.015 |

This is representative data. Actual values will vary.

SAR Insights: The compounds show selectivity for the Gram-positive S. aureus. The enhanced activity of the chloro-substituted derivative (DFCA-02) mirrors the cytotoxicity trend. Converting the carboxylic acid to an amide (DFCA-06) may broaden the spectrum of activity, albeit with reduced Gram-positive potency.

Conclusion and Future Directions

Novel dibenzofuran carboxylic acids represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious disease, and inflammation warrants further investigation. Future research should focus on:

-

Lead Optimization: Expanding the SAR studies to improve potency, selectivity, and drug-like properties.

-

Mechanism Deconvolution: Utilizing advanced techniques like chemoproteomics and transcriptomics to precisely identify the molecular targets and pathways modulated by the most promising lead compounds.

-

In Vivo Evaluation: Progressing optimized compounds into relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The foundational protocols and mechanistic insights provided in this guide offer a robust framework for researchers to effectively explore and advance this exciting class of molecules from the bench toward clinical application.

References

-

Abdel-Wahab, B. F., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry. Available at: [Link]

-

American Society for Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. Retrieved January 3, 2026, from [Link]

-

Barreto, G., et al. (2020). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Immunology. Available at: [Link]

-

Choi, Y. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545–2549. Available at: [Link]

-

Gupta, S. C., et al. (2013). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1839(8), 684-697. Available at: [Link]

-

Hancock, R. E. W. Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved January 3, 2026, from [Link]

-

Hussain, T., et al. (2020). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. Available at: [Link]

-

Creative Diagnostics. (n.d.). NF-κB Small Molecule Guide. Retrieved January 3, 2026, from [Link]

-

Krüger, T., et al. (2017). Synthesis and antibacterial activity of new symmetric polyoxygenated dibenzofurans. European Journal of Medicinal Chemistry, 141, 356-364. Available at: [Link]

-

Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. Available at: [Link]

-

Matiichuk, V., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(6), 6597-6609. Available at: [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved January 3, 2026, from [Link]

-

National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Nanotechnology Characterization Laboratory. Available at: [Link]

-

Park, J. H., et al. (2014). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 57, 473-479. Available at: [Link]

-

Rácz, B., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10515. Available at: [Link]

-

Ramezani, M., et al. (2016). Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice. Research in Pharmaceutical Sciences, 11(4), 309-315. Available at: [Link]

-

ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? Retrieved January 3, 2026, from [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. clyte.tech [clyte.tech]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 6. atcc.org [atcc.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. static.igem.wiki [static.igem.wiki]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery and Isolation of Dibenzofuran Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzofurans represent a class of heterocyclic aromatic compounds characterized by a furan ring fused to two benzene rings.[1] While notorious in environmental science as pollutants (e.g., polychlorinated dibenzofurans), their naturally occurring, often oxygenated, derivatives are a treasure trove of biological activity.[1][2] Sourced from a diverse array of organisms including lichens, fungi, and higher plants, these compounds exhibit a wide spectrum of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[3][4][5][6] This guide provides an in-depth technical overview of the methodologies central to the discovery and isolation of these valuable natural products. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering a strategic framework for researchers aiming to isolate and characterize novel dibenzofuran derivatives for drug development pipelines. We will cover the entire workflow, from the initial sourcing of biological material and extraction to advanced chromatographic purification and final structural elucidation.

The Dibenzofuran Scaffold: A Privileged Structure in Nature

The core dibenzofuran structure is a thermally robust, tricyclic aromatic system.[1] Nature, however, has extensively decorated this scaffold with a variety of functional groups—hydroxyls, methyls, carboxylic acids, and more—creating a rich library of structurally diverse molecules.[3][7] This structural diversity is the foundation for their varied and potent biological activities. For instance, Usnic acid, a well-known dibenzofuran from lichens, is noted for its antibacterial and cytotoxic effects, while other derivatives have shown promise as potent kinase inhibitors or antihyperglycemic agents.[7][8][9] The inherent rigidity of the dibenzofuran core provides a stable platform for the precise spatial orientation of these functional groups, making it a "privileged structure" for interacting with biological targets.

Natural Sources and Biosynthetic Origins

Understanding the natural origin of dibenzofurans is crucial for their targeted discovery. Historically, lichens were considered the primary source, and they remain one of the most prolific producers of these compounds.[2][3][6][10] However, extensive research has identified dibenzofurans in ascomycetes, higher plants (notably in the families Rosaceae and Myrtaceae), and even marine organisms.[1][3][7]

The biosynthesis of these compounds typically follows the polyketide pathway. In lichens, for example, key precursors like orsellinic acid derivatives undergo oxidative carbon-carbon coupling and subsequent cyclodehydration to form the dibenzofuran ring.[10] In plants, the pathway can involve precursors like benzoyl-CoA, which is acted upon by biphenyl synthase (BIS), a type III polyketide synthase, to initiate the formation of the core structure.[11] This biosynthetic knowledge can inform screening strategies; for example, targeting organisms known for prolific polyketide production may increase the probability of discovering novel dibenzofuran derivatives.

The Isolation Workflow: A Strategic Overview

The journey from a raw biological sample to a pure, characterized dibenzofuran derivative is a multi-step process that requires a combination of classical and modern techniques. Each step presents its own set of challenges and requires careful optimization. The overall strategy is to progressively enrich the concentration of the target compound(s) while removing impurities.

Caption: A generalized workflow for the discovery and isolation of dibenzofuran derivatives.

Step 1: Extraction - Liberating Target Molecules

The primary goal of extraction is to efficiently transfer the dibenzofuran derivatives from the solid biological matrix into a liquid solvent phase. The choice of solvent and method is paramount and is dictated by the polarity of the target compounds and the nature of the source material.

Foundational Principles of Solvent Selection

Dibenzofurans, being largely aromatic, are soluble in nonpolar to moderately polar organic solvents.[1] The principle of "like dissolves like" is the guiding tenet.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Effective for extracting the basic dibenzofuran scaffold and less polar derivatives. Toluene is particularly effective for solubilizing the core structure.[12][13]

-

Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): These are often the solvents of choice as they can extract a broad range of dibenzofurans, including those with some hydroxyl or carbonyl functionalities.[14]

-

Polar Solvents (e.g., Acetone, Methanol): Useful for more highly oxygenated and polar derivatives. Methanol is a common choice for exhaustive extractions.[15]

Comparison of Common Extraction Techniques

The selection of an extraction technique involves a trade-off between efficiency, speed, solvent consumption, and the thermal stability of the target compounds.

| Technique | Principle | Typical Time | Solvent Volume | Key Advantage | Causality/Rationale |

| Maceration | Soaking the material in a solvent at room temperature. | 24-72 hours | High | Simple, gentle | Relies on slow diffusion; ideal for thermolabile compounds but may be incomplete. |

| Soxhlet Extraction | Continuous extraction with fresh, hot solvent.[12] | 18-36 hours[12] | High | Exhaustive | The continuous cycling of fresh, hot solvent ensures a high concentration gradient, driving the equilibrium towards complete extraction.[16] |

| Sonication | Using ultrasonic waves to disrupt cell walls. | 30-60 min | Moderate | Fast, efficient | Cavitation bubbles created by ultrasound collapse near cell walls, creating microjets that enhance solvent penetration and mass transfer.[15] |

| Accelerated Solvent Extraction (ASE) | Using solvents at elevated temperatures and pressures.[12] | < 15 min[12] | Low | Very fast, low solvent use | High temperature decreases solvent viscosity and increases diffusivity, while high pressure keeps the solvent liquid, enabling rapid and efficient extraction.[12] |

Protocol 1: General Protocol for Soxhlet Extraction of Dibenzofurans from Lichen Thalli

-

Rationale: Soxhlet extraction is chosen for its thoroughness, ensuring that the maximum yield of secondary metabolites is recovered from the tough lichen matrix. Toluene is used as the solvent due to its excellent ability to dissolve the nonpolar backbone of many dibenzofurans like usnic acid.[13]

-

Materials:

-

Dried and powdered lichen material (e.g., 50 g).

-

Cellulose extraction thimble.

-

Soxhlet apparatus (condenser, extractor, receiving flask).

-

Heating mantle.

-

Toluene (pesticide grade).[12]

-

Rotary evaporator.

-

-

Procedure:

-

Accurately weigh the powdered lichen material and place it into the cellulose thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the receiving flask to approximately two-thirds of its volume with toluene.

-

Assemble the Soxhlet apparatus and ensure cooling water is flowing through the condenser.

-

Heat the receiving flask using the heating mantle to a gentle boil. The solvent will vaporize, travel to the condenser, liquefy, and drip into the thimble, immersing the sample.

-

Allow the extraction to proceed for at least 18-24 hours.[12] The process is characterized by the periodic siphoning of the solvent back into the receiving flask.

-

After the extraction is complete, allow the apparatus to cool.

-

Remove the receiving flask containing the toluene extract.

-

Concentrate the extract in vacuo using a rotary evaporator to yield the crude extract.

-

Store the crude extract at 4°C, protected from light, for subsequent fractionation.

-

Step 2: Chromatographic Purification - The Path to Isolation

Crude extracts are complex mixtures. Chromatography is the essential suite of techniques used to separate the components of this mixture based on their differential partitioning between a stationary phase and a mobile phase.[17] A multi-stage approach is almost always necessary.

Initial Fractionation: Open Column Chromatography (CC)

The first step is often a low-resolution "bulk" separation using open column chromatography.

-

Causality: The goal here is not to achieve pure compounds, but to simplify the mixture into several fractions of decreasing complexity. This is typically done using a normal-phase stationary phase like silica gel.[18] A step-gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is used. Nonpolar compounds will elute first, followed by compounds of increasing polarity. This pre-fractionation significantly reduces the load on subsequent high-resolution steps.

High-Resolution Purification: Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern natural product isolation due to its superior resolving power.[18]

-

Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target peaks. This method is then scaled up to a preparative scale. Reversed-phase columns (e.g., C18) are most common, separating compounds based on their hydrophobicity.[19][20]

-

Causality of Mobile Phase: A typical mobile phase for reversed-phase separation of dibenzofurans consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[20] A gradient elution, where the proportion of the organic solvent is increased over time, is used to elute compounds with a wide range of polarities.

Caption: Workflow for a two-stage chromatographic purification strategy.

Step 3: Structural Elucidation - Identifying the Isolate

Once a compound is isolated and its purity is confirmed (typically by analytical HPLC showing a single peak), its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound (from the molecular ion peak) and information about its structure through fragmentation patterns. High-resolution MS (HRMS) can provide the exact molecular formula.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete 3D structure of an organic molecule.[22]

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.[23]

-

¹³C NMR: Shows the number and type of carbon atoms in the molecule.[24]

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between atoms, allowing for the unambiguous assembly of the molecular skeleton. For example, HMBC experiments show long-range correlations between protons and carbons, which is critical for connecting different fragments of the molecule.

-

Table of Typical ¹³C NMR Chemical Shifts for the Dibenzofuran Core

This data serves as a reference for researchers during the characterization process.

| Carbon Position | Typical Chemical Shift (ppm) | Rationale for Shift |

| C-4, C-6 | 118 - 125 | Shielded carbons adjacent to the oxygen-bearing carbons. |

| C-1, C-9 | 120 - 128 | Aromatic carbons influenced by ring currents. |

| C-2, C-8 | 122 - 130 | Aromatic carbons, shifts are sensitive to substituents. |

| C-3, C-7 | 110 - 115 | Aromatic carbons ortho to the ether linkage, highly shielded. |